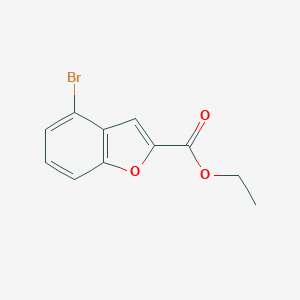

Ethyl 4-bromobenzofuran-2-carboxylate

Description

Historical Context and Significance of Benzofuran (B130515) Scaffolds in Medicinal and Organic Chemistry

The journey into benzofuran chemistry began in 1870 when William Henry Perkin first synthesized the benzofuran ring. nih.gov A key historical reaction is the Perkin rearrangement, also reported by Perkin in 1870, which involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. wikipedia.orgnih.govdrugfuture.comdrugfuture.com This transformation highlights the early-established routes to functionalized benzofurans.

The significance of the benzofuran scaffold lies in its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities. nih.govrsc.org Natural benzofurans, found in various plant families like Asteraceae and Moraceae, have demonstrated properties ranging from anti-inflammatory to antitumor effects. nih.gov This inherent bioactivity has made the benzofuran nucleus a focal point for medicinal chemists, who continuously explore its potential in drug discovery. nih.gov The structural rigidity and the electronic properties of the benzofuran system provide a robust framework for the development of compounds that can interact with various biological targets.

Overview of Diverse Research Interests in Benzofuran Derivatives

Research into benzofuran derivatives is multifaceted, extending beyond medicinal applications. These compounds have garnered interest for their use in agriculture, polymer science, and materials science. nih.gov The following table summarizes the broad spectrum of biological and pharmacological activities reported for benzofuran derivatives, underscoring the intense research interest in this class of compounds. nih.govrsc.orgrsc.org

| Research Area | Examples of Investigated Activities |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antioxidant, Antidiabetic, Neuroprotective |

| Agrochemicals | Herbicidal, Fungicidal, Insecticidal |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Dyes, Polymers |

This diverse range of applications stems from the fact that the benzofuran scaffold can be readily modified at various positions, allowing for the fine-tuning of its chemical and physical properties. nih.gov The development of innovative synthetic methodologies, often employing transition-metal catalysis, has further expanded the accessibility and structural diversity of benzofuran derivatives. nih.gov

Academic Relevance of Carboxylate-Functionalized Benzofurans

Within the vast family of benzofuran derivatives, those functionalized with a carboxylate group, particularly at the C-2 position, hold special academic and practical importance. The title compound, Ethyl 4-bromobenzofuran-2-carboxylate, is a prime example of this class.

The ester group at the C-2 position of the benzofuran ring is not merely a passive functional group; it is a key determinant of biological activity and a versatile handle for further chemical modification. nih.govrsc.org Structure-activity relationship (SAR) studies have frequently identified the C-2 ester as crucial for the cytotoxic activity of certain benzofuran derivatives against cancer cell lines. nih.govrsc.org

The ester moiety can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, it serves as a valuable precursor for the synthesis of other functional groups, such as amides, hydrazides, and other esters, allowing for the creation of extensive compound libraries for biological screening. nih.govnih.govjocpr.com For instance, benzofuran-2-carboxylic acids can be converted into amides, which have shown neuroprotective and other pharmacological effects. nih.govnih.gov

The introduction of halogen atoms, and specifically bromine, onto the benzofuran scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. nih.gov The bromine atom in this compound is strategically placed to influence its physicochemical and pharmacological profile.

The use of bromine in drug design offers several advantages:

Enhanced Potency: Bromine can increase the therapeutic activity of a molecule. ump.edu.plump.edu.pl This is partly due to its ability to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.govump.edu.pl

Modulation of Physicochemical Properties: Bromination can increase lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ascensusspecialties.com This can lead to improved cell membrane permeability.

Metabolic Stability: The introduction of a bromine atom can block sites of metabolic oxidation, potentially increasing the drug's half-life. youtube.com

Synthetic Handle: The carbon-bromine bond is a versatile functional group in organic synthesis, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules. nih.gov

The position of the halogen on the benzofuran ring is a critical determinant of its effect on biological activity. nih.gov The "heavy atom effect" of bromine is also utilized in other areas, such as increasing the effectiveness of photodynamic therapy. ump.edu.plump.edu.pl Therefore, the bromination of benzofuran scaffolds represents a strategic approach to explore chemical space and optimize lead compounds in drug discovery programs. ump.edu.plsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZUPXGTBJYBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618675 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-22-7 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Ethyl 4 Bromobenzofuran 2 Carboxylate

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom at the 4-position of the benzofuran (B130515) ring is a key handle for introducing structural diversity. This is primarily achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions for Diverse Substituents

The bromine atom on the aromatic ring of ethyl 4-bromobenzofuran-2-carboxylate can be replaced by various nucleophiles. While direct nucleophilic aromatic substitution on aryl halides is generally challenging, these reactions can be facilitated under specific conditions or by using highly reactive nucleophiles.

A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.org However, for the synthesis of aryl ethers from aryl halides like this compound, the reaction typically requires a strong base to generate the alkoxide and often harsh reaction conditions. The reaction proceeds via an SN2 mechanism where the alkoxide ion displaces the bromide. masterorganicchemistry.com

Similarly, the synthesis of amines from aryl halides can be achieved through nucleophilic substitution with ammonia (B1221849) or amines. libretexts.org However, these reactions often require high temperatures and pressures. A more modern and efficient approach for C-N bond formation is the Buchwald-Hartwig amination, which will be discussed in the next section.

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering mild and efficient ways to form new bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction enables the formation of C-C bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org Pendant carboxylic acids have been shown to direct the arylation of polysubstituted olefins in Heck reactions. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This reaction has largely replaced harsher methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The development of various phosphine (B1218219) ligands has been crucial for the efficiency of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines. wikipedia.org

Transformations Involving the Ethyl Ester Group

The ethyl ester group at the 2-position of the benzofuran ring provides another site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other important derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromobenzofuran-2-carboxylic acid. This transformation is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide (B78521) in an alcoholic solvent, followed by acidification. nih.gov The resulting carboxylic acid is a valuable intermediate for further derivatization, for instance, in the synthesis of amides.

Amidation Reactions for Carboxamide Synthesis

The synthesis of benzofuran-2-carboxamides can be achieved through various methods. One common approach involves the conversion of the carboxylic acid (obtained from hydrolysis of the ethyl ester) to an acid chloride, which then reacts with an amine to form the amide. nih.gov Alternatively, direct amidation of the carboxylic acid with an amine can be accomplished using coupling reagents. researchgate.net Titanium-based catalysts, such as TiF4, have been shown to be effective for the direct amidation of carboxylic acids. researchgate.net Furthermore, a modular synthetic strategy involving 8-aminoquinoline (B160924) directed C–H arylation followed by transamidation has been developed to access a diverse range of C3-substituted benzofuran-2-carboxamides. nih.govchemrxiv.org

Formation of Carbohydrazides and Related Intermediates

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-bromobenzofuran-2-carbohydrazide. asianpubs.orgvjol.info.vn This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group. researchgate.net The resulting carbohydrazide (B1668358) is a key building block for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to possess a range of biological activities. vjol.info.vn For example, the reaction of the carbohydrazide with carbon disulfide and hydrazine can yield 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. vjol.info.vn

Intramolecular Cyclization Reactions to Form Polycyclic Architectures

The structure of this compound, featuring a reactive aryl bromide at the C4-position, makes it an excellent substrate for palladium-catalyzed intramolecular cyclization reactions, particularly the intramolecular Heck reaction. nih.govorganicreactions.orgwikipedia.org This powerful synthetic strategy allows for the formation of new rings by coupling the C4 position with a tethered alkene, leading to the construction of complex polycyclic and heterocyclic systems. wikipedia.org The reaction is highly valued for its ability to proceed under mild conditions, its tolerance for various functional groups, and its capacity to create congested quaternary centers, often with high stereoselectivity. organicreactions.orgwikipedia.org

The general approach involves initial modification of the benzofuran scaffold, typically at the C2 ester or another accessible position, to introduce a side chain (tether) containing a terminal double bond. The subsequent palladium-catalyzed reaction proceeds through oxidative addition of the palladium(0) catalyst to the C4-Br bond, followed by migratory insertion of the tethered alkene into the newly formed carbon-palladium bond. wikipedia.org A final β-hydride elimination step regenerates the catalyst and yields the cyclized product. wikipedia.org The regioselectivity of the cyclization (i.e., exo vs. endo closure) is largely governed by sterics and the length of the tether, with smaller rings favoring exo cyclization. princeton.edu

While direct examples starting from this compound require a two-step process (tether installation followed by cyclization), the principles are well-established for similar halo-aryl substrates. nih.govorganicreactions.org Such strategies provide a clear pathway to novel, rigid, polycyclic benzofuran-based architectures.

| Reaction Type | Key Reagents & Conditions | Hypothetical Precursor | Resulting Polycyclic System |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand, base (e.g., Et₃N, Ag₂CO₃), high-temperature solvent (e.g., THF, MeCN). princeton.edu | Ethyl 4-bromo-3-(pent-4-en-1-yl)benzofuran-2-carboxylate | Tetracyclic fused benzofuran derivative (6-membered new ring) |

Strategic Elaboration of the Benzofuran Core for Analog Synthesis

The functional handles present on this compound—namely the C4-bromo substituent and the C2-ethyl carboxylate group—provide rich opportunities for strategic elaboration. These reactive sites allow for the systematic modification of the benzofuran core, enabling the synthesis of a diverse library of analogs. This process is fundamental in medicinal chemistry for conducting structure-activity relationship (SAR) studies, where the impact of specific structural changes on biological activity is investigated.

Derivatization at Various Benzofuran Ring Positions (e.g., 2-, 4-, 5-, 6-positions)

The functionalization of the benzofuran scaffold can be precisely controlled by targeting its distinct reactive positions.

Derivatization at the C4-Position: The bromine atom at the C4-position is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the C4-position with a wide range of aryl or heteroaryl boronic acids (or their esters) to generate biaryl structures. libretexts.orgarkat-usa.org The reaction is typically catalyzed by a palladium(0) species in the presence of a base. libretexts.org This method is highly robust and allows for the introduction of diverse aromatic systems. researchgate.netresearchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the C4-position with primary or secondary amines, including various heterocyclic amines. wikipedia.orgorganic-chemistry.org The development of specialized, sterically hindered phosphine ligands has greatly expanded the scope of this reaction, making it a cornerstone of modern synthetic chemistry for accessing aryl amines. libretexts.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst System (Catalyst/Ligand) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Ethyl 4-phenylbenzofuran-2-carboxylate |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Ethyl 4-(pyridin-3-yl)benzofuran-2-carboxylate |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Ethyl 4-(morpholino)benzofuran-2-carboxylate |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Ethyl 4-(phenylamino)benzofuran-2-carboxylate |

Derivatization at the C2-Position: The ethyl carboxylate group at the C2-position can be readily transformed into other functional groups. A common first step is saponification (hydrolysis with a base like NaOH or KOH) to yield the corresponding benzofuran-2-carboxylic acid. This acid is a key intermediate that can be further derivatized, most commonly through amide bond formation by coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Furthermore, the ester can be converted to benzofuran-2-carbohydrazide by reacting it with hydrazine. vjol.info.vn This carbohydrazide is a valuable building block for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves important pharmacophores. vjol.info.vn

| Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|

| Hydrolysis | NaOH or LiOH, H₂O/THF | 4-Bromobenzofuran-2-carboxylic acid |

| Amidation | 1. NaOH (hydrolysis) 2. Benzylamine, HATU, DIPEA | N-Benzyl-4-bromobenzofuran-2-carboxamide |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, reflux | 4-Bromobenzofuran-2-carbohydrazide |

Derivatization at C5- and C6-Positions: Direct C-H functionalization of the benzene (B151609) portion of the benzofuran core is more challenging than derivatization at the pre-functionalized C2 and C4 positions. The C2 and C3 positions of the furan (B31954) ring are generally more nucleophilic and have more acidic protons, making them the preferred sites for many C-H activation reactions. hw.ac.uk While methods for C-H alkylation and arylation of benzofurans exist, they often show a strong preference for the C2 or C3 positions. hw.ac.uk Therefore, introducing substituents at the C5 or C6 positions is typically accomplished by starting the entire synthesis with a pre-substituted phenol, which is then used to construct the benzofuran ring. mdpi.comnih.gov

Bioisosteric Replacements of the Benzofuran Ring System

In medicinal chemistry, bioisosteric replacement is a key strategy used to optimize drug-like properties. drughunter.com It involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic parameters. researchgate.netcambridgemedchemconsulting.com The benzofuran ring itself can be replaced with other heterocyclic systems to fine-tune its biological profile.

Common bioisosteres for the benzofuran scaffold include:

Indole: Replacing the oxygen atom (a hydrogen bond acceptor) with an N-H group introduces a hydrogen bond donor, which can lead to new, beneficial interactions with a biological target. mdpi.comnih.gov Indole is a very common bioisostere for benzofuran. nih.govpsu.eduresearchgate.net

Benzothiophene: The replacement of oxygen with a larger sulfur atom alters the electronics, lipophilicity, and geometry of the ring system. nih.gov Benzothiophene derivatives have been explored as antagonists for targets like the estrogen receptor. nih.gov

Azabenzofurans (e.g., Furo[3,2-b]pyridines): Replacing a C-H unit in the benzene ring with a nitrogen atom can increase polarity, potentially improving solubility and metabolic stability while also providing a new point for hydrogen bonding. cambridgemedchemconsulting.comacs.org

These replacements allow chemists to explore a wider chemical space around a lead compound while maintaining the core structural geometry required for biological activity.

| Parent Scaffold | Bioisostere | Key Structural Change | Potential Impact |

|---|---|---|---|

| Benzofuran | Indole | Oxygen (O) replaced by Nitrogen (NH) | Adds H-bond donor capability, alters electronics. |

| Benzofuran | Benzothiophene | Oxygen (O) replaced by Sulfur (S) | Increases size and lipophilicity, alters electronics. |

| Benzofuran | 7-Azabenzofuran | C7-H replaced by Nitrogen (N) | Increases polarity, potential for H-bonding, may block metabolism. |

Spectroscopic Characterization Methodologies in Benzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl 4-bromobenzofuran-2-carboxylate, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the benzofuran (B130515) core and the protons of the ethyl ester group.

Based on the analysis of a closely related isomer, ethyl 5-bromobenzofuran-2-carboxylate, the signals for the ethyl group are anticipated to appear as a triplet around 1.34 ppm for the methyl (CH₃) protons and a quartet around 4.35 ppm for the methylene (B1212753) (CH₂) protons, indicative of the typical A₃X₂ spin system of an ethyl group. prepchem.com The aromatic protons on the 4-bromobenzofuran (B139882) ring are expected to show a complex multiplet pattern in the range of 7.39-7.71 ppm. prepchem.com The precise chemical shifts and coupling constants would be unique to the 4-bromo substitution pattern, allowing for unambiguous assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | ~1.3-1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.3-4.4 | Quartet | ~7.1 |

| Aromatic H | ~7.3-7.8 | Multiplet | - |

Note: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbons of the benzofuran ring would appear in the aromatic region (approximately 110-155 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The ethyl group carbons would be found in the upfield region, with the methylene carbon (OCH₂) around 60-65 ppm and the methyl carbon (CH₃) around 14-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~160-165 |

| Aromatic C | ~110-155 |

| O-CH₂ (ethyl) | ~61-63 |

| CH₃ (ethyl) | ~14-15 |

Note: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the ethyl ester group and the benzofuran ring, as well as for confirming the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

A strong absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group.

Absorptions in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic benzofuran ring.

C-O stretching vibrations for the ester and the furan (B31954) ether linkage would be observed in the 1300-1000 cm⁻¹ region.

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹ .

C-H stretching vibrations of the aromatic and aliphatic protons would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ , respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720-1740 | Stretch |

| C=C (Aromatic) | ~1600-1450 | Stretch |

| C-O (Ester & Ether) | ~1300-1000 | Stretch |

| C-H (Aromatic) | ~3100-3000 | Stretch |

| C-H (Aliphatic) | ~3000-2850 | Stretch |

| C-Br | Below 700 | Stretch |

Note: The predicted data is based on general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₁H₉BrO₃), the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Electron Spin Resonance (ESR))

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide additional insights into the electronic properties of benzofuran derivatives.

UV-Vis Spectroscopy: Benzofuran systems are chromophoric and exhibit characteristic absorption bands in the ultraviolet-visible region. The position and intensity of these bands are influenced by the substitution pattern on the benzofuran ring. The UV-Vis spectrum of this compound would provide information about its electronic transitions.

Electron Spin Resonance (ESR) Spectroscopy: ESR is a technique used to study species with unpaired electrons (radicals). While this compound itself is not a radical, ESR could be employed to study radical ions or other paramagnetic species derived from it in specific chemical or electrochemical reactions.

X-ray Crystallography for Precise Solid-State Structure Determination

Research Findings from a Related Isomer: Ethyl 5-bromo-1-benzofuran-2-carboxylate

In a study of ethyl 5-bromo-1-benzofuran-2-carboxylate, single-crystal X-ray diffraction analysis was employed to elucidate its molecular and supramolecular structure. nih.gov The compound was crystallized and analyzed at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure. The resulting data revealed critical insights into the molecule's geometry and intermolecular interactions.

The benzofuran core of the molecule was found to be nearly planar. nih.gov The carboxyl group attached at the 2-position showed a slight twist relative to the plane of the fused ring system. nih.gov Such conformational details are crucial as they can influence the compound's electronic properties and how it packs in the solid state.

The analysis also shed light on the non-covalent interactions that govern the crystal packing. Weak intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions were identified between adjacent molecules. nih.gov Specifically, a centroid-to-centroid distance of 3.662 (3) Å was measured between the benzene (B151609) and furan rings of neighboring molecules, indicating significant π-stacking. nih.gov These interactions are fundamental in determining the material's bulk properties, such as melting point and solubility.

The detailed crystallographic data obtained for ethyl 5-bromo-1-benzofuran-2-carboxylate is summarized in the interactive table below. This data serves as a representative example of the parameters derived from an X-ray crystallographic experiment for this class of compounds.

Interactive Crystal Data Table for Ethyl 5-bromo-1-benzofuran-2-carboxylate

This table presents the fundamental crystallographic data obtained from the single-crystal X-ray diffraction analysis of ethyl 5-bromo-1-benzofuran-2-carboxylate. nih.gov Users can sort the data by clicking on the column headers to compare different parameters.

| Parameter | Value | Unit |

| Chemical Formula | C₁₁H₉BrO₃ | |

| Formula Weight | 269.09 | g/mol |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 3.8869 (3) | Å |

| b | 23.780 (2) | Å |

| c | 11.0820 (7) | Å |

| α | 90 | ° |

| β | 96.905 (8) | ° |

| γ | 90 | ° |

| Volume | 1016.89 (13) | ų |

| Z | 4 | |

| Temperature | 100 | K |

| Radiation | Mo Kα | |

| µ | 4.02 | mm⁻¹ |

| R-factor | 0.055 | |

| wR-factor | 0.109 |

Computational and Theoretical Chemistry Studies of Ethyl 4 Bromobenzofuran 2 Carboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure that governs a molecule's behavior. For benzofuran (B130515) derivatives, these calculations help elucidate their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as benzofuran derivatives. DFT calculations, often using the B3LYP hybrid functional, can accurately determine optimized molecular geometries, including bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. nih.govresearchgate.net For instance, studies on 1-benzofuran-2-carboxylic acid provide a reference for the expected geometric parameters of the core benzofuran carboxylate structure. researchgate.net

DFT is also instrumental in exploring the electronic properties of molecules by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and reactivity. researchgate.netebi.ac.uk For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, indicating it is a reactive and soft molecule. ebi.ac.uk

Furthermore, DFT calculations are used to predict reaction pathways and mechanisms. For example, in the study of the antioxidant activity of benzofuran–stilbene hybrids, DFT was used to assess whether reactions proceed via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPL–ET) mechanisms, finding that the environment (gas phase vs. solvent) plays a crucial role. researchgate.netrsc.org These calculations can also predict regioselectivity in reactions, such as the acid-catalyzed cyclization to form the benzofuran core, by comparing the activation energies of competing pathways. wuxiapptec.com

Table 1: Representative DFT-Calculated Geometrical Parameters for 1-Benzofuran-2-carboxylic acid

This table illustrates the type of data obtained from DFT calculations for a closely related analogue.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value |

| Bond Length | C7-C14 | 1.466 Å | 1.457 Å |

| C14-O15 | 1.229 Å | 1.252 Å | |

| C14-O16 | 1.359 Å | 1.278 Å | |

| Bond Angle | C6-C7-C14 | 125.1° | 125.1° |

| O1-C7-C14 | 110.1° | 110.0° | |

| Source: Adapted from research on 1-benzofuran-2-carboxylic acid. researchgate.net |

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that helps in understanding and predicting the outcomes of chemical reactions. nih.gov The principle states that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases. numberanalytics.comnumberanalytics.com Hard species are typically small, have high charge states, and are weakly polarizable, whereas soft species are larger, have low charge states, and are strongly polarizable. nih.gov

In the context of benzofuran derivatives, the HSAB principle can be applied to explain reaction selectivity. A study on the catalytic reduction of 2,3-disubstituted benzofuran analogues utilized theoretical calculations based on the HSAB principle to understand the regioselectivity of the reaction. nih.gov By analyzing the "softness" of different sites within the molecule, researchers could predict which parts of the molecule would be most susceptible to attack by certain reagents, thereby explaining the formation of unexpected by-products during the hydrogenation of the furanoid ring's double bond. nih.gov This approach allows chemists to rationalize the behavior of complex organic molecules and optimize reaction conditions to favor desired products. numberanalytics.com

To gain a more quantitative understanding of site-specific reactivity, computational chemists employ local reactivity descriptors derived from DFT. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.orgd-nb.info It is used to identify the most nucleophilic and electrophilic sites within a molecule. wikipedia.orgschrodinger.com

A site with a high value for f+(r) is susceptible to nucleophilic attack (electrophilic).

A site with a high value for f-(r) is susceptible to electrophilic attack (nucleophilic).

In a study investigating the regioselectivity in the reduction of benzofuran analogues, local reactivity was analyzed using these advanced descriptors. nih.gov Researchers calculated the local electrophilicity (ωk) by using the condensed Fukui function and the electrophilic Parr function (Pk+). nih.gov The analysis of these local parameters successfully demonstrated the electrophilic character (soft acid behavior) of the olefinic carbons in the furan (B31954) ring, thereby explaining the observed reaction selectivity. nih.gov This type of analysis provides a more nuanced picture of reactivity than what can be obtained from atomic charges or frontier orbital densities alone. acs.org

Table 2: Conceptual Local Reactivity Descriptors

| Descriptor | Definition | Application |

| Fukui Function (f(r)) | Derivative of the electron density with respect to the number of electrons. | Identifies sites for nucleophilic (f+) and electrophilic (f-) attack. wikipedia.org |

| Parr Function (P(r)) | Related to the change in the spin density upon ionization. | Refines the prediction of electrophilic and nucleophilic sites. nih.gov |

| Local Softness (s(r)) | Product of the Fukui function and the global softness. | Quantifies the softness of a particular site in the molecule. acs.org |

| Local Electrophilicity (ωk) | A measure of a site's ability to accept electrons. | Predicts the most electrophilic center in a molecule for polar reactions. nih.gov |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, particularly molecular docking, is a crucial computational technique in drug discovery. It simulates the interaction between a small molecule (ligand), such as a benzofuran derivative, and a macromolecular target, typically a protein or enzyme. nih.gov These studies are vital for predicting the biological potential of compounds like Ethyl 4-bromobenzofuran-2-carboxylate and its analogues.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, forming a stable complex. researchgate.net For benzofuran derivatives, docking studies have been used to explore their potential as anticancer, antiviral, and antipsychotic agents. nih.govresearchgate.netresearchgate.net These studies reveal specific binding modes and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-protein complex. nih.gov

For example, docking studies of novel benzofuran derivatives designed as anticancer agents showed good interaction with essential amino acid residues in the active site of the PI3K enzyme, such as Val851. nih.govresearchgate.net In another study on potential antipsychotics, interactions with serine residues were identified as key to the binding affinity for dopamine (B1211576) and 5-HT2A receptors. researchgate.net Similarly, docking of benzofuran-based inhibitors against the Hepatitis C Virus (HCV) NS5B polymerase revealed binding within a specific allosteric site known as Palm Site-II. nih.gov These predictions of binding poses provide a rational basis for designing more potent and selective inhibitors.

Beyond predicting the binding pose, docking software calculates a score that estimates the binding affinity or binding free energy of the ligand-protein complex. nih.gov This score, typically expressed in kcal/mol, helps to rank different compounds and prioritize them for synthesis and experimental testing. A more negative binding score generally indicates a stronger and more stable interaction.

Studies on benzofuran analogues have reported a wide range of binding affinities against various biological targets.

Benzofuran-1,2,4-triazole scaffolds showed excellent binding affinity scores against the HCV NS5B enzyme, with values ranging from -14.11 to -16.09 kcal/mol, which were better than the reference drug Nesbuvir (-15.42 Kcal/mol). nih.gov

In a study of benzofuran derivatives interacting with bovine serum albumin (BSA), a model protein, fluorescence spectroscopy experimentally confirmed the docking predictions, yielding dissociation constants (kD) in the nanomolar range (28.4 nM and 142.4 nM for two different analogues). nih.govencyclopedia.pub

Anticancer benzofuran derivatives showed potent inhibition of the PI3K enzyme with IC50 values as low as 2.21 nM. researchgate.net

These calculated and experimentally verified binding energetics are critical for establishing structure-activity relationships (SAR), which guide the rational design of new, more effective therapeutic agents based on the benzofuran scaffold. nih.govnih.gov

Table 3: Examples of Calculated and Experimental Binding Affinities for Benzofuran Analogues

| Benzofuran Analogue Class | Protein Target | Method | Binding Affinity |

| Benzofuran-1,2,4-triazoles | HCV NS5B Polymerase | Molecular Docking | -14.11 to -16.09 kcal/mol |

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Fluorescence Titration (kD) | 28.4 nM to 142.4 nM |

| Substituted Benzofuran | Phosphoinositide 3-kinase (PI3K) | In-vitro Assay (IC50) | 2.21 nM |

| 6-Aminomethylbenzofuranones | Dopamine D2 / Serotonin 5-HT2A Receptors | Radioligand Binding (Ki) | Moderate to high affinity |

| Source: Data compiled from multiple studies. nih.govresearchgate.netresearchgate.netnih.gov |

Elucidation of Mechanistic Aspects of Biological Activity through Computational Simulations

While specific computational studies detailing the biological mechanism of this compound are not extensively documented in public literature, the methodologies are well-established through research on analogous compounds. Computational simulations, particularly molecular docking and density functional theory (DFT), are pivotal in understanding how benzofuran derivatives exert their biological effects.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. For instance, in studies of other heterocyclic compounds, docking simulations have been used to identify potential biological targets and elucidate binding interactions. mdpi.comresearchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. For example, docking studies on 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, another class of heterocyclic compounds, identified key hydrogen bond interactions with residues like Tyr157 and Ser228 in the E. coli MurB enzyme's active site. mdpi.com This approach helps to explain the compound's inhibitory activity at a molecular level.

Structure-activity relationship (SAR) studies of benzofuran derivatives have revealed that substitutions at the C-2 position, where the ethyl carboxylate group is located in the title compound, are often crucial for cytotoxic activity against cancer cells. nih.gov Computational simulations can rationalize these empirical findings. By creating models of benzofuran analogues docked into a target protein, researchers can visualize how different substituents at the C-2 position enhance or diminish binding affinity, thereby influencing biological potency.

Furthermore, DFT calculations can be employed to understand the intrinsic electronic properties that drive a molecule's biological function. A DFT study on benzofuran–stilbene hybrid compounds investigated their antioxidant mechanisms. rsc.org The calculations helped determine the most favorable pathway for antioxidant activity, concluding that in solvent environments, a sequential proton loss–electron transfer (SPL–ET) mechanism is likely, while a hydrogen atom transfer (HAT) mechanism is preferred in the gaseous phase. rsc.org Such studies provide a mechanistic rationale for the observed biological activity, guiding the design of more potent antioxidant agents.

Chemoinformatics Approaches and Prediction of ADMET Properties

Chemoinformatics applies computational methods to analyze chemical data, and one of its most critical applications in drug discovery is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions allow for the early assessment of a compound's drug-likeness, helping to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetic or toxicity profiles.

For analogues of this compound, chemoinformatic tools have been successfully applied. In a study on substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters, in silico ADMET predictions showed that the molecules exhibited an acceptable range for potential drug-likeness. researchgate.net Similarly, computational screening of novel thiadiazole derivatives, which included ADMET prediction, was performed to identify compounds with favorable profiles before undertaking synthesis. ijpsjournal.com

A common chemoinformatic approach involves filtering compounds based on established guidelines like Lipinski's Rule of Five and Veber's Rule. Lipinski's rules identify compounds that are likely to have poor oral absorption or permeation based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijpsjournal.com Veber's rules add further criteria related to the number of rotatable bonds and the polar surface area (PSA), which correlate with oral bioavailability. In one study, 26 out of 33 designed thiadiazole derivatives passed Lipinski's rules with zero violations, indicating good potential for oral bioavailability. ijpsjournal.com

The table below summarizes key ADMET properties that are typically evaluated using chemoinformatic software.

| ADMET Parameter | Description | Favorable Range for Drug Candidates |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP (Octanol/Water Partition) | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms. | < 140 Ų |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | Predicted as permeable or non-permeable |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut. | High (>80%) |

| Ames Test | Prediction of mutagenicity. | Non-mutagenic |

Computational Elucidation of Reaction Mechanisms (e.g., Cyclization Pathways)

Computational chemistry is a powerful asset for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic scaffolds like benzofuran. DFT calculations are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, which helps in understanding and optimizing synthetic routes.

The synthesis of the benzofuran core often involves an intramolecular cyclization step. A key example of computational elucidation involves the acid-catalyzed cyclization of an acetal (B89532) substrate to form a benzofuran. wuxiapptec.com Initial quantum mechanics (QM) analyses based on the starting material incorrectly predicted the major regioisomer. wuxiapptec.com However, a more detailed mechanistic investigation revealed that the reaction proceeds through a protonated oxonium ion intermediate. wuxiapptec.com

By performing calculations on this key intermediate, researchers found that the activation energy for cyclization at one site was 9.22 kcal/mol, which was 0.94 kcal/mol lower than the alternative site (10.16 kcal/mol). wuxiapptec.com This energy difference, according to the Arrhenius equation, translated to a predicted product ratio that was consistent with the experimentally observed outcome. wuxiapptec.com This study highlights the power of computational methods in refining mechanistic understanding beyond simple frontier molecular orbital (HOMO) analysis of the starting material.

The data from this computational study is summarized in the table below.

| Cyclization Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |

|---|---|---|---|

| Pathway to Isomer 2a | 10.16 | ~1 : 3.44 | 1 : 5 |

| Pathway to Isomer 2b | 9.22 |

In another example, the mechanism for the formation of a cyclopenta[b]benzofuran was investigated using DFT at the M06/6-31+G** level of theory. comporgchem.com The calculations identified a transition state for a conrotatory 4π-electron electrocyclization with a modest free energy barrier of 14.5 kcal/mol, providing a clear mechanistic picture for the ring-forming step. comporgchem.com These computational studies are not limited to cyclizations; they have also been used to explore the mechanisms of other reactions involving benzofurans, such as the dearomative cycloaddition of benzoheterocycles. acs.org

Mechanistic Investigations of Biological Activities for Benzofuran 2 Carboxylates

Enzyme Inhibition Mechanisms of Action

The therapeutic potential of benzofuran-2-carboxylate derivatives frequently stems from their ability to selectively interact with and inhibit the activity of specific enzymes. This inhibition can disrupt pathological pathways, offering strategies for treating a range of conditions from infectious diseases to cancer and neurodegenerative disorders. The following sections detail the mechanisms of action for this class of compounds against several important enzymatic targets.

Chorismate Mutase Inhibition as an Antitubercular Strategy

Chorismate mutase (CM) is a crucial enzyme in the shikimate pathway, responsible for synthesizing the essential amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. nih.gov Since this pathway is absent in mammals, CM represents a promising target for the development of novel antitubercular drugs against Mycobacterium tuberculosis (Mtb). nih.gov The enzyme catalyzes the rearrangement of chorismate to prephenate, a key step in the biosynthesis of these amino acids. nih.gov

Research into 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives has shed light on the potential of the benzofuran (B130515) scaffold to inhibit MtbCM. nih.gov In silico docking studies showed that these molecules bind at the interface site of the MtbCM dimer. nih.gov Structure-activity relationship (SAR) analyses of these compounds revealed specific structural requirements for inhibitory activity. Notably, the substitution pattern on the benzofuran ring significantly impacts efficacy. While electron-withdrawing groups like nitro (NO₂) or acetyl (CH₃CO) at the C-5 position were favorable for inhibition, the presence of a bromine (Br) atom at either the C-5 or C-7 position was found to reduce the inhibitory activity compared to unsubstituted or differently substituted analogs. nih.gov Despite this, in silico studies on other benzofuran derivatives, such as Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, have shown potential antitubercular activity through the inhibition of other essential mycobacterial proteins like the NarL response regulator, suggesting the bromo-benzofuran scaffold remains a person of interest in the development of new antituberculosis drugs. nih.govnih.gov

Table 1: In Vitro Chorismate Mutase (CM) Inhibition by Benzofuran Derivatives

| Compound ID | Description | % Inhibition at 30 µM | Reference |

|---|---|---|---|

| 3h | Benzotriazinone derivative with 5-NO₂ benzofuran | 65% | nih.gov |

| 3i | Benzotriazinone derivative with 5-CH₃CO benzofuran | 65% | nih.gov |

| 3m | Benzotriazinone derivative with 5-NO₂-7-Cl benzofuran | 64% | nih.gov |

This table presents the most active compounds from a study on 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones.

Cytochrome P450 Inhibition and Implications for Drug Metabolism and Pharmacokinetics

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast majority of therapeutic drugs. biomolther.orgmdpi.com Inhibition of these enzymes is a primary cause of drug-drug interactions, which can lead to altered drug efficacy or toxicity. mdpi.comnih.gov Mechanisms of CYP inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where the inhibitor is processed into a reactive intermediate that covalently binds to and inactivates the enzyme. mdpi.comnih.govnih.gov

The benzofuran scaffold has been identified as a potent inhibitor of specific CYP isoforms. Studies have focused on aromatase (CYP19), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. benthamdirect.comacs.org A series of 1-[(benzofuran-2-yl)phenylmethyl]-imidazole and -triazole derivatives demonstrated potent in vitro inhibition of human placental aromatase. acs.org Specifically, compounds with 6-methoxy and 6-hydroxy substitutions on the benzofuran ring showed inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range, surpassing the activity of the reference drug Arimidex. acs.org Another study focusing on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles found inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. nih.gov The most active derivatives displayed IC₅₀ values comparable to the known CYP26 inhibitor liarozole. nih.gov These findings indicate that the benzofuran core can be tailored to selectively target different P450 enzymes, which has significant implications for drug design and predicting potential pharmacokinetic interactions. acs.orgnih.gov

Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by Benzofuran Derivatives

| Compound Class | Target CYP | Most Potent Compound (IC₅₀) | Reference |

|---|---|---|---|

| 1-[(Benzofuran-2-yl)(4-fluorophenyl)methyl]pyridine | CYP19 (Aromatase) | 44 nM | acs.org |

| 1-[Benzofuran-2-yl-(4-ethylphenyl)-methyl]-1H-triazole | CYP26A1 | 4.5 µM | nih.gov |

Dual Inhibition of PI3K and VEGFR2 Pathways in Anticancer Research

The phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer. mdpi.com Simultaneous inhibition of both pathways is a promising strategy to overcome resistance and enhance anticancer efficacy. Current time information in Pasuruan, ID. VEGFR2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. taylorandfrancis.commdpi.com The PI3K/Akt pathway, located downstream of VEGFR2, governs cell growth, division, and viability. mdpi.com

Novel benzofuran hybrids have been designed and synthesized as dual inhibitors of PI3K and VEGFR2. Current time information in Pasuruan, ID. In one such study, a benzofuran derivative, identified as Compound 8, demonstrated potent dual inhibitory effects. Current time information in Pasuruan, ID. Mechanistic studies confirmed that this compound inhibited PI3K with an IC₅₀ value of 2.21 nM and VEGFR2 with an IC₅₀ of 68 nM. Current time information in Pasuruan, ID. This dual action allows the compound to simultaneously target tumor cell growth and the blood supply that sustains it. The development of such multi-targeted agents based on the benzofuran-2-carboxylate scaffold represents a significant advancement in creating more effective cancer therapies. taylorandfrancis.comCurrent time information in Pasuruan, ID.

Table 3: Dual PI3K/VEGFR2 Inhibitory Activity of a Benzofuran Hybrid

| Target Enzyme | Inhibitor | IC₅₀ | Reference |

|---|---|---|---|

| PI3K | Compound 8 | 2.21 nM | Current time information in Pasuruan, ID. |

| VEGFR2 | Compound 8 | 68 nM | Current time information in Pasuruan, ID. |

| PI3K | LY294002 (Reference) | 6.18 nM | Current time information in Pasuruan, ID. |

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating synaptic transmission. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease, as it increases acetylcholine levels in the brain, which can enhance memory and cognitive function. nih.govresearchgate.net

The benzofuran scaffold is recognized as a valuable pharmacophore for designing AChE inhibitors. nih.govnih.gov A series of novel 5-bromobenzofuran-triazole derivatives, synthesized from a 5-bromobenzofuran-2-carbohydrazide precursor, displayed promising efficacy against AChE. nih.gov The close structural relationship to Ethyl 4-bromobenzofuran-2-carboxylate highlights the potential of this specific chemical class. Other studies have explored 2-arylbenzofuran derivatives, with some compounds exhibiting AChE inhibition with IC₅₀ values in the nanomolar range, comparable to the drug donepezil. nih.gov Furthermore, certain benzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), another cholinesterase implicated in Alzheimer's disease progression, with some derivatives being more potent than the reference drug galantamine. mdpi.com

Table 4: Cholinesterase Inhibition by Benzofuran Derivatives

| Compound Class/ID | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Arylbenzofuran (Compound 20) | AChE | 0.086 µM | nih.gov |

| 2-Arylbenzofuran (Cathafuran C) | BChE | 2.5 µM | mdpi.com |

| 5-Bromobenzofuran-triazole (Compound 10d) | AChE | Potent Inhibitor* | nih.gov |

Specific IC₅₀ value for compound 10d was not provided in the abstract, but it was identified as the most potent inhibitor in the series.

Transglutaminase Inhibition for Disease Modulation

Transglutaminase 2 (TG2) is a multifunctional, calcium-dependent enzyme involved in protein cross-linking through the formation of stable isopeptide bonds. google.com Dysregulation of TG2's enzymatic activity has been implicated in a wide range of pathologies, including celiac disease, neurodegenerative disorders, and certain cancers. google.comnih.gov In these conditions, the aberrant cross-linking of proteins by TG2 contributes to tissue damage and disease progression, making TG2 a compelling therapeutic target. nih.govmdpi.com

The primary mechanism of TG2 inhibitors often involves targeting the active site cysteine residue to block its catalytic function. google.com While various classes of compounds, such as those containing a 3-halo-4,5-dihydroisoxazole moiety, have been developed as potent irreversible inhibitors of TG2, the available search results did not provide specific evidence of direct inhibition of transglutaminase by benzofuran-2-carboxylate derivatives. google.commdpi.com Therefore, the potential for compounds like this compound to act as TG2 inhibitors remains an area for future investigation.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) pigment production. nih.govbenthamdirect.com Its inhibition is of great interest in the cosmetic industry for skin-whitening applications and in medicine for treating pigmentation disorders. nih.govbenthamdirect.com Benzofuran-based structures have been investigated as tyrosinase inhibitors. benthamdirect.comresearchgate.net

Research has demonstrated that the benzofuran-2-carboxylate core can serve as a starting point for developing tyrosinase inhibitors. In one study, ethyl benzofuran-2-carboxylate, derived from a bromo-substituted salicylaldehyde, was used as a precursor to synthesize benzofuran-oxadiazole hybrids. benthamdirect.com Several of these synthesized derivatives exhibited significant tyrosinase inhibition, with IC₅₀ values in the low micromolar range. One derivative, in particular, was found to be more potent than the standard inhibitor, ascorbic acid. benthamdirect.com The inhibitory mechanism of many benzofuran-related compounds involves interaction with the enzyme's active site, sometimes chelating the copper ions essential for catalytic activity. nih.gov

Table 5: Tyrosinase Inhibition by Benzofuran-Oxadiazole Derivatives

| Compound ID | Description | Tyrosinase Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 5a | 2-fluorophenylacetamide containing furan-oxadiazole | 11 ± 0.25 µM | benthamdirect.com |

| 5b | 3-fluorophenylacetamide containing furan-oxadiazole | 12.4 ± 0.0 µM | benthamdirect.com |

| 5c | 4-fluorophenylacetamide containing furan-oxadiazole | 13.5 ± 0.1 µM | benthamdirect.com |

| 5d | 2,4-difluorophenylacetamide containing furan-oxadiazole | 15.5 ± 0.0 µM | benthamdirect.com |

| Ascorbic Acid | Standard Inhibitor | 11.5 ± 0.1 µM | benthamdirect.com |

Targeting Bacterial Virulence Factors, e.g., DsbA Enzyme

A key strategy in the development of new antibacterial agents is the targeting of virulence factors, which are essential for a pathogen's ability to cause disease but not for its viability. This approach can potentially reduce the selective pressure for the development of resistance. One such promising target is the DsbA enzyme.

DsbA is a periplasmic oxidoreductase found in Gram-negative bacteria that catalyzes the formation of disulfide bonds in proteins that are translocated to the periplasm. nih.govnih.gov These proteins include a variety of virulence factors such as toxins, adhesins, and components of secretion systems. nih.gov The proper folding and stability of these factors are dependent on the correct formation of disulfide bonds, a process initiated by DsbA. nih.gov Consequently, the inhibition of DsbA can lead to a reduction in bacterial virulence. nih.gov

Fragment-based drug discovery efforts have identified benzofuran derivatives as a class of compounds that can inhibit DsbA. nih.gov These inhibitors are thought to act by binding to a hydrophobic groove adjacent to the enzyme's active site. nih.gov While specific studies on the interaction between this compound and DsbA are not extensively documented, the benzofuran core of this molecule suggests it may have the potential to interact with this virulence factor. The nature and position of its substituents would be critical in determining the affinity and specificity of this interaction.

Exploration of Cellular Target Interaction Profiles

The cellular targets of benzofuran derivatives are diverse, reflecting the broad range of biological activities reported for this class of compounds. nih.govnih.govnih.gov Depending on the substitution pattern, benzofurans have been shown to interact with various enzymes and receptors, leading to anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

For instance, certain halogenated benzofuran derivatives have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. nih.gov The interaction of these compounds with their targets is often driven by a combination of hydrophobic interactions and the ability of the halogen atoms to form halogen bonds. The specific cellular targets of this compound have not been definitively identified in the available literature. However, based on the activities of related compounds, potential targets could include kinases, transcription factors, or other enzymes where the benzofuran scaffold can serve as a privileged structure for binding. The elucidation of its precise molecular targets would require dedicated biochemical and cellular screening studies.

Structure-Activity Relationship (SAR) Studies Related to Biological Mechanisms

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. Structure-activity relationship (SAR) studies on various series of benzofuran compounds have provided valuable insights into the key structural features that govern their biological effects.

Halogenation has been shown to be a critical determinant of the biological activity of benzofuran derivatives. nih.gov The introduction of halogen atoms can influence the compound's lipophilicity, electronic properties, and ability to form specific interactions with biological targets. nih.gov In several studies, the presence of a halogen, such as bromine or fluorine, has been associated with enhanced potency. nih.gov For example, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl moiety resulted in a twofold increase in the inhibitory activity of a compound against its target. nih.gov This suggests that the 4-bromo substituent in this compound is likely to have a significant impact on its biological activity. Bromine, being a large and polarizable atom, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to a target protein.

The ester functionality at the C-2 position is another key feature. SAR studies have indicated that an ester group at this position is often crucial for the cytotoxic activity of benzofuran compounds. nih.gov This group can act as a hydrogen bond acceptor and may also be susceptible to hydrolysis by cellular esterases, potentially leading to the formation of a more active carboxylic acid metabolite. The ethyl ester in this compound provides a specific lipophilic character that can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

| Structural Feature | Influence on Biological Activity | Reference |

| Halogenation (e.g., Bromine, Fluorine) | Can enhance potency through increased lipophilicity and potential for halogen bonding. | nih.gov |

| Ester Functionality at C-2 | Often crucial for cytotoxic activity; acts as a hydrogen bond acceptor and can influence ADME properties. | nih.gov |

The position of substituents on the benzofuran ring is a critical factor that dictates the biological response. For halogen atoms, the position can dramatically alter the activity. For instance, in some series of compounds, halogenation at the para position of a phenyl ring attached to the benzofuran scaffold has been found to be optimal for activity. nih.gov While this compound has the bromine atom directly on the benzofuran ring, the principle of positional importance remains. The location of the bromine at the 4-position will define a specific electronic and steric profile that will influence its interaction with a biological target.

Similarly, the placement of the ethyl carboxylate group at the C-2 position is a common feature in many biologically active benzofurans. nih.gov This position appears to be favorable for interactions with the active sites of various enzymes. Any shift in the position of this ester group would likely lead to a significant change in the compound's biological activity.

| Substituent Position | Observed Effect on Biological Response | Reference |

| Halogen at position 4 of a phenyl ring | Often leads to optimal activity in certain compound series. | nih.gov |

| Ester at position C-2 | A common feature in many biologically active benzofurans, suggesting it is a favorable position for target interaction. | nih.gov |

Advanced Biological Evaluation Methodologies (e.g., Surface Plasmon Resonance (SPR) for Binding Kinetics)

To fully understand the mechanism of action of a compound like this compound, advanced biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. nih.gov It provides quantitative data on the binding affinity (KD), association rates (ka), and dissociation rates (kd) of a small molecule interacting with a target protein.

In the context of DsbA inhibition, SPR could be employed to directly measure the binding of this compound to the DsbA enzyme. Such an analysis would provide crucial information on the strength and kinetics of the interaction, which are key parameters for assessing the compound's potential as an inhibitor. By immobilizing the DsbA protein on a sensor chip and flowing different concentrations of the benzofuran derivative over the surface, one can generate sensorgrams that reveal the binding and dissociation phases of the interaction. This data would be invaluable for confirming direct target engagement and for guiding further optimization of the compound's structure to improve its binding properties. While specific SPR data for this compound is not currently available, this methodology represents a critical step in the mechanistic investigation of its biological activities.

Applications in Advanced Materials Science and Organic Electronics

Incorporation of Benzofuran (B130515) Derivatives in Polymer Chemistry and Advanced Materials

The benzofuran moiety has been successfully incorporated into various polymer backbones, leading to materials with enhanced thermal stability and specific mechanical properties. The fusion of the benzene (B151609) and furan (B31954) rings results in a rigid structure that can be leveraged in the design of high-performance polymers. For instance, polybenzofurans are noted for their high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. mdpi.comnih.gov

While direct polymerization of Ethyl 4-bromobenzofuran-2-carboxylate has not been extensively documented in the reviewed literature, its structure is amenable to several polymerization strategies. The bromine atom at the 4-position serves as a reactive handle for cross-coupling reactions, such as the Suzuki or Stille coupling, which are powerful methods for the synthesis of conjugated polymers. rsc.orgnih.gov These reactions would allow for the incorporation of the benzofuran unit into a larger polymer chain, potentially leading to materials with interesting optical and electronic properties.

The general approach for utilizing bromo-substituted aromatic compounds in polymer synthesis is well-established. The following table illustrates a hypothetical polymerization reaction using a compound like this compound as a monomer.

Table 1: Hypothetical Polymerization via Suzuki Coupling

| Reactant A | Reactant B | Catalyst | Resulting Polymer Segment | Potential Polymer Properties |

|---|

Furthermore, benzofuran derivatives have been used to create specialized polymers like polyamides and polyimides with high thermal resistance. rsc.org The incorporation of the benzofuran nucleus can impart desirable characteristics to the final material, and the functional groups on this compound could be modified to facilitate such polymerizations.

Utilization in Organic Electronics and Functional Materials

The field of organic electronics leverages the electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzofuran derivatives have emerged as promising candidates for these applications due to their inherent semiconducting and light-emitting capabilities. The planar structure of the benzofuran ring system facilitates π–π stacking, which is crucial for efficient charge transport in organic semiconductor materials.

Although specific studies detailing the use of this compound in organic electronic devices are not prevalent in the reviewed literature, the general class of benzofuran derivatives has shown significant promise. For example, benzofuran-containing molecules have been investigated as host materials in phosphorescent OLEDs and as hole-transporting materials. The properties of such materials can be fine-tuned by altering the substituents on the benzofuran core.

The bromine atom on this compound could be strategically replaced with other functional groups through cross-coupling reactions to modulate the electronic properties of the molecule, making it suitable for specific applications in organic electronics. The following table outlines the potential roles of functionalized benzofuran derivatives in organic electronic devices.

Table 2: Potential Applications of Functionalized Benzofuran Derivatives in Organic Electronics

| Device Type | Role of Benzofuran Derivative | Key Molecular Feature | Desired Property |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | Extended π-conjugation, tailored energy levels | Efficient light emission, high quantum yield |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Planar structure, good intermolecular stacking | High charge carrier mobility |

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Efficient Synthetic Strategies for Brominated Benzofuran (B130515) Carboxylates

The future synthesis of ethyl 4-bromobenzofuran-2-carboxylate and related compounds will prioritize green and efficient methodologies to overcome the limitations of traditional multi-step, high-cost, and environmentally taxing procedures. nih.govacs.org Research is moving towards catalyst-driven, one-pot reactions that offer high yields and atom economy.

Key areas for development include:

Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-based catalysts have been instrumental in benzofuran synthesis. acs.org Future work will likely focus on developing more robust and recyclable catalysts, such as palladium-on-carbon (Pd/C), for Sonogashira coupling followed by intramolecular cyclization. chemistryviews.org These methods can tolerate a variety of functional groups, making them suitable for synthesizing complex brominated benzofurans. acs.org

Visible-Light-Mediated Synthesis: Photoredox catalysis is an emerging sustainable approach. mdpi.com The use of visible light to mediate the synthesis of benzofuran rings from readily available precursors, such as enynes and disulfides, represents a significant advancement in green chemistry. nih.gov Exploring these pathways for the specific synthesis of brominated benzofuran carboxylates could lead to highly efficient and selective processes under mild conditions. mdpi.comacs.org

Catalyst-Free Approaches: The development of catalyst-free synthetic routes, such as those involving the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, offers a completely green alternative. nih.gov Adapting these methods for precursors of this compound would be a significant step towards sustainable pharmaceutical manufacturing.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Applying flow chemistry to established cyclization and bromination reactions could streamline the production of these key intermediates.

A comparative look at emerging synthetic strategies is presented below:

| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Potential Application for Brominated Benzofurans |

| Transition-Metal Catalysis | Pd/C, Copper Iodide, Rhodium-based catalysts | High yields, good functional group tolerance, established methodologies acs.orgchemistryviews.org | Efficient construction of the core benzofuran ring prior to or after bromination. |

| Visible-Light Photoredox Catalysis | Iridium or Ruthenium complexes, organic dyes | Mild reaction conditions, high selectivity, sustainable energy source nih.govmdpi.com | Direct C-H functionalization and cyclization, potentially allowing for late-stage bromination. |

| Halogenative Aromatization | Oxidative haloaromatization of enones | High degree of modularity, access to diverse substitution patterns nih.gov | A direct route to synthesize brominated benzofurans from non-aromatic precursors. |

| Catalyst-Free Synthesis | High temperature, specific solvent systems | Environmentally benign, avoids metal contamination nih.gov | Green synthesis of the benzofuran backbone. |

Comprehensive Mechanistic Studies of Specific Biological Activities at the Molecular and Sub-cellular Levels

While many benzofuran derivatives are known to possess biological activity, a deep mechanistic understanding at the molecular level is often lacking. researchgate.net Future research must move beyond preliminary screening to elucidate the precise mechanisms of action, which is crucial for optimizing therapeutic potential and minimizing side effects.

Key research avenues include:

Target Identification and Validation: For derivatives showing promise, identifying the specific protein targets is paramount. Techniques like thermal shift assays, affinity chromatography, and proteomics can be employed to pinpoint molecular binding partners.